molecular formula C8H11BrN2O3 B3046392 Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1239734-54-3

Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B3046392
CAS No.: 1239734-54-3
M. Wt: 263.09
InChI Key: PDVHRTALUNKHEA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with ethyl, bromo, methoxy, and methyl groups

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Related compounds, such as 4-bromopyrazole, have been reported to inhibit oxidative phosphorylation and energy-dependent calcium uptake . This suggests that Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s lipophilicity and drug-likeness have been noted , which could impact its bioavailability.

Result of Action

Related compounds have been reported to show inhibitory activity against various viruses , suggesting that this compound might have similar effects.

Action Environment

It’s worth noting that similar compounds are typically stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially impact the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol. This method affords pyrazoles in good to excellent yields at room temperature . Another approach involves the use of primary alcohols in a one-pot, multicomponent reaction to create multisubstituted pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as the use of hydrazines and diketones, can be scaled up for industrial applications. The reaction conditions, including temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Thiols, amines, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce corresponding ketones or aldehydes.

Scientific Research Applications

Potential Biological Activities

Pyrazoles exhibit significant biological activities, and Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is explored as a potential antiviral, anti-inflammatory, and anticancer agent. The compound's unique substitution pattern may allow enhanced interaction with biological targets, making it a candidate for pharmacological studies. Research suggests that interactions of this compound with biological systems could give insights into its pharmacological potential, with studies focusing on its binding affinity to specific receptors or enzymes being essential to understanding its therapeutic applications. Further exploration of its interaction with biological targets will help elucidate its mechanism of action and efficacy in treating diseases.

Structural Features and Reactivity

This compound stands out due to its unique combination of bromo and methoxy groups, enhancing its reactivity and potential biological activity compared to other similar compounds.

Structural Comparison with Similar Compounds

Compound NameStructural FeaturesUniqueness
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylateLacks ethyl groupMore reactive due to the absence of steric hindrance from the ethyl group
4-BromopyrazoleLacks methoxy and methyl groupsLess versatile in substitution reactions
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylateLacks bromine atomReduced potential for halogenation reactions
4-Iodo-5-methoxy-1-methyl-1H-pyrazoleIodine instead of bromineDifferent reactivity profile due to iodine's larger size

Physicochemical Properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring. The presence of both bromo and methoxy groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Biological Activity

Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substitution pattern. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₁₁BrN₂O₃
  • Molecular Weight : Approximately 235.09 g/mol
  • Structure : The compound features a pyrazole ring with ethyl, bromo, methoxy, and methyl groups, contributing to its diverse chemical properties and biological activities .

Antiviral Activity

Research indicates that compounds within the pyrazole family possess significant antiviral properties. This compound is being investigated for its potential to inhibit viral replication through interactions with viral proteins or host cell receptors. Specific studies are needed to quantify its efficacy against various viruses.

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, similar compounds have demonstrated IC50 values indicating potent COX inhibition, suggesting that this compound may exhibit comparable activity .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. This compound is being evaluated for its ability to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The structure of the compound may enhance its interaction with cancer cell targets, leading to apoptosis or cell cycle arrest .

The mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory and cancer pathways. Further molecular modeling studies could elucidate these interactions and provide insights into optimizing its pharmacological profile .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the unique advantages of this compound:

Compound NameStructural FeaturesUniqueness
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylateLacks ethyl groupMore reactive due to reduced steric hindrance
4-BromopyrazoleLacks methoxy and methyl groupsLess versatile in substitution reactions
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylateLacks bromine atomReduced potential for halogenation reactions
4-Iodo-5-methoxy-1-methyl-1H-pyrazoleIodine instead of bromineDifferent reactivity profile due to iodine's size

This compound stands out due to its combination of bromo and methoxy groups, enhancing its reactivity and biological activity compared to other similar compounds .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

  • In vitro Studies : Research has shown that pyrazoles can inhibit cancer cell proliferation significantly. For instance, derivatives with modifications similar to Ethyl 4-bromo-5-methoxy have exhibited EC50 values in the low micromolar range against various cancer types .
  • In vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of pyrazoles. Compounds similar to Ethyl 4-bromo have demonstrated substantial reductions in edema in inflammatory models .

Properties

IUPAC Name

ethyl 4-bromo-5-methoxy-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O3/c1-4-14-8(12)6-5(9)7(13-3)11(2)10-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVHRTALUNKHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192773
Record name Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239734-54-3
Record name Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239734-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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